molecular formula C15H11NO2S B1273560 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid CAS No. 33289-45-1

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B1273560
CAS RN: 33289-45-1
M. Wt: 269.3 g/mol
InChI Key: SRPFZIXAUMPPGN-UHFFFAOYSA-N
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Description

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a derivative of this structure .


Chemical Reactions Analysis

The synthesis of quinoline and its derivatives involves various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Fungicidal Activity

    • A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
    • The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) .
  • Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Dyeing Process

    • Quinoline derivatives are used in the dyeing process. For instance, water-soluble dyes are most convenient for a successful dyeing process .
  • Anti-Inflammatory and Anti-HIV Activities

    • Indole derivatives, which are structurally similar to quinoline, possess various biological activities, including anti-inflammatory and anti-HIV activities .
  • Treating Osteoarthritis

    • Certain quinoline derivatives have been synthesized and evaluated for treating osteoarthritis. These are amino-acetamide inhibitors of aggrecanase-2 .
  • Antiviral, Anticancer, Antimicrobial, and Antidiabetic Activities

    • Indole derivatives have shown a variety of biological activities, such as antiviral, anticancer, antimicrobial, and antidiabetic activities .
  • Dyeing Process

    • Quinoline derivatives are used in the dyeing process. Water-soluble dyes are most convenient for a successful dyeing process .

properties

IUPAC Name

8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPFZIXAUMPPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394081
Record name 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid

CAS RN

33289-45-1
Record name 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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